molecular formula C12H14ClF2N3 B12224909 N-[(2,5-difluorophenyl)methyl]-1,5-dimethylpyrazol-4-amine;hydrochloride

N-[(2,5-difluorophenyl)methyl]-1,5-dimethylpyrazol-4-amine;hydrochloride

Cat. No.: B12224909
M. Wt: 273.71 g/mol
InChI Key: FLNWXGOGAANJHX-UHFFFAOYSA-N
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Description

N-[(2,5-difluorophenyl)methyl]-1,5-dimethylpyrazol-4-amine;hydrochloride is a chemical compound that

Properties

Molecular Formula

C12H14ClF2N3

Molecular Weight

273.71 g/mol

IUPAC Name

N-[(2,5-difluorophenyl)methyl]-1,5-dimethylpyrazol-4-amine;hydrochloride

InChI

InChI=1S/C12H13F2N3.ClH/c1-8-12(7-16-17(8)2)15-6-9-5-10(13)3-4-11(9)14;/h3-5,7,15H,6H2,1-2H3;1H

InChI Key

FLNWXGOGAANJHX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)NCC2=C(C=CC(=C2)F)F.Cl

Origin of Product

United States

Biological Activity

N-[(2,5-difluorophenyl)methyl]-1,5-dimethylpyrazol-4-amine; hydrochloride is a pyrazole derivative that has garnered attention for its potential biological activities. This compound, characterized by its unique molecular structure, is being explored for various therapeutic applications due to its interactions with biological targets.

Chemical Structure and Properties

The molecular formula of N-[(2,5-difluorophenyl)methyl]-1,5-dimethylpyrazol-4-amine; hydrochloride is C12H14ClF2N3, with a molecular weight of 273.71 g/mol. The presence of the difluorophenyl group and the pyrazole ring is crucial for its biological activity, influencing its binding affinity to various molecular targets within biological systems.

Research indicates that N-[(2,5-difluorophenyl)methyl]-1,5-dimethylpyrazol-4-amine interacts with specific enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of biochemical processes critical for cellular function. Similar compounds have shown promising results in antimicrobial and anticancer studies, suggesting that this compound may also exhibit significant pharmacological potential .

Antimicrobial Activity

Pyrazole derivatives have been extensively studied for their antimicrobial properties. For instance, compounds with structural similarities to N-[(2,5-difluorophenyl)methyl]-1,5-dimethylpyrazol-4-amine have demonstrated notable antifungal and antibacterial activities. Research has shown that certain pyrazole derivatives effectively inhibit the growth of various pathogens, including resistant strains of bacteria .

Anticancer Potential

Studies on pyrazole derivatives reveal their efficacy as antitumor agents. They have been found to inhibit key signaling pathways involved in cancer cell proliferation and survival. Specific targets include BRAF(V600E), EGFR, and Aurora-A kinase. The unique structural features of N-[(2,5-difluorophenyl)methyl]-1,5-dimethylpyrazol-4-amine may enhance its effectiveness against certain cancer types .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is vital for optimizing the biological activity of pyrazole derivatives. The following table summarizes some related compounds and their unique aspects:

Compound NameStructural FeaturesUnique Aspects
N-[(3,5-difluorophenyl)methyl]-2,4-dimethylpyrazol-3-amineDifferent position for the difluorophenyl groupPotentially different biological activities due to structural variations
N-(2-fluorophenyl)methyl)-1-methylpyrazoleLacks the second fluorine atom on the phenyl ringMay exhibit different reactivity and biological profile
1-(2-fluorobenzyl)-3-methylpyrazoleSubstituted pyrazole structure without dimethyl groupsDifferent pharmacological properties due to altered sterics

This table illustrates how variations in structure can lead to differences in biological activity and therapeutic potential.

Case Studies

Several studies have highlighted the biological activity of pyrazole derivatives similar to N-[(2,5-difluorophenyl)methyl]-1,5-dimethylpyrazol-4-amine:

  • Antitumor Activity : A study demonstrated that certain pyrazole derivatives inhibited tumor cell lines by targeting specific kinases involved in cell growth regulation.
  • Antibacterial Efficacy : Research indicated that related compounds exhibited significant activity against Staphylococcus aureus and other resistant bacterial strains.
  • Anti-inflammatory Effects : Some derivatives showed promise in reducing inflammation through modulation of inflammatory pathways.

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